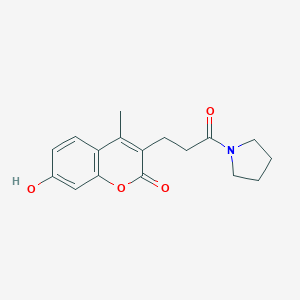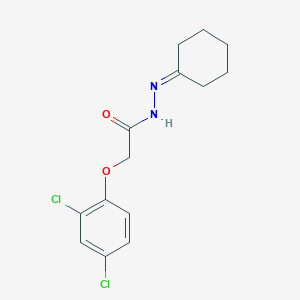
2,5-噻吩二甲酸二甲酯
描述
2,5-Thiophenedicarboxylic acid dimethyl ester is a chemical compound with the molecular formula C8H8O4S . It is an ester of 2,5-thiophenedicarboxylic acid, which is a carboxylic acid derived from the aromatic compound thiophene .
Synthesis Analysis
The synthesis of 2,5-Thiophenedicarboxylic acid involves the chlorination of adipic acid using thionyl chloride . The process involves mixing adipic acid and thionyl chloride in a 1:6-10 weight ratio, refluxing for 20-60 hours, and then heating the residue at 140-160°C for 3-7 hours . The product is then treated with sodium hydroxide, acidified, filtered, decolorized, and purified to obtain 2,5-thiophenedicarboxylic acid .Molecular Structure Analysis
The molecular structure of 2,5-Thiophenedicarboxylic acid dimethyl ester can be represented by the InChI code1S/C8H8O4S/c1-11-7(9)5-3-4-6(13-5)8(10)12-2/h3-4H,1-2H3 . Physical And Chemical Properties Analysis
The compound has a molecular weight of 200.22 . It is recommended to be stored in a refrigerated environment .科学研究应用
聚合物的合成和性质:“2,5-噻吩二甲酸”(2,5-TDCA)及其衍生物用于合成新型聚(酯酰胺),影响聚合物的性质,如氢键、热稳定性和结晶度 (Wilsens、Deshmukh、Noordover 和 Rastogi,2014)。如聚(丁二烯 2,5-噻吩二甲酸酯)的研究所示,使用此类酸的二甲酯有助于调节聚合物性质 (Guidotti、Gigli、Soccio、Lotti、Gazzano、Siracusa 和 Munari,2018)。
电化学和光学应用:2,5-噻吩二甲酸的酯因其电致变色特性而被探索,在显示器和智能窗口中具有电致变色器件的应用潜力。酯基团的结构显着影响循环稳定性和器件性能 (Chen、Ning、Sun、Zhou、Murtaza、Shuja、He、Perepichka 和 Meng,2021)。
晶体学和材料科学:2,5-噻吩二甲酸的单酯衍生物已被研究其晶体结构,提供了对分子排列和分子间氢键的见解。这在晶体学和材料科学领域具有重要意义 (Xia、Ji、Lu、Sun 和 Xu,2009)。
生物降解和环境科学:对噻吩衍生物(包括 2,5-噻吩二甲酸)的微生物代谢的研究有助于了解这些化合物在自然生态系统中的环境归宿及其潜在的生物降解途径 (Fedorak、Coy 和 Peakman,1996)。
化学合成和有机化学:通过各种化学反应和催化过程合成噻吩-2,5-二甲酸酯,以及它们在合成各种有机化合物中的后续应用,在有机化学中至关重要 (Khusnutdinov、Shchadneva、Baiguzina、Mukminov、Mayakova、Smirnov 和 Dzhemilev,2008)。
生物基材料和可持续性:探索呋喃二甲酸的生物基超聚合物,包括对 2,5-噻吩二甲酸的研究,有助于开发具有多种功能特性的可持续材料 (Guidotti、Soccio、García-Gutiérrez、Ezquerra、Siracusa、Gutiérrez-Fernández、Munari 和 Lotti,2020)。
安全和危害
It is advised to avoid dust formation, breathing mist, gas, or vapors. Contact with skin and eyes should be avoided. Use of personal protective equipment and chemical impermeable gloves is recommended. Ensure adequate ventilation and remove all sources of ignition. In case of a spill or leak, personnel should be evacuated to safe areas and people should be kept away from and upwind of the spill/leak .
未来方向
The compound is an important building block in the preparation of fluorescent brightening agents, fungicides, and anti-cancer drugs . It has diverse coordination modes, making it an excellent choice as an aromatic linker to generate coordination networks . It is also used as a precursor in the synthesis of 2,5-bis-benzoxazoyl-thiophene .
作用机制
Mode of Action
It’s known that the compound is synthesized through the esterification reaction of thiophene and dimethyl anhydride .
Biochemical Pathways
It’s known that the compound can be used as a building block in the preparation of fluorescent brightening agents, fungicides, and anti-cancer drugs .
Pharmacokinetics
The compound has a molecular weight of 200.21, a density of 1.294±0.06 g/cm3, a melting point of 148.5-149.5 °C, and a boiling point of 291.6±20.0 °C .
Action Environment
The action of 2,5-Thiophenedicarboxylic acid dimethyl ester can be influenced by environmental factors such as temperature and humidity . The compound is a white to light yellow solid that dissolves in common organic solvents such as ethanol and ether . It should be stored in a humid, well-ventilated environment, away from sources of ignition and high temperatures .
生化分析
Biochemical Properties
2,5-Thiophenedicarboxylic acid dimethyl ester plays a significant role in biochemical reactions, particularly in the synthesis of bio-based polyesters. It interacts with enzymes such as esterases, which catalyze the hydrolysis of ester bonds, leading to the formation of 2,5-thiophenedicarboxylic acid and methanol . Additionally, it can interact with proteins and other biomolecules through hydrogen bonding and π-π interactions, influencing the structural and functional properties of these biomolecules .
Cellular Effects
The effects of 2,5-Thiophenedicarboxylic acid dimethyl ester on various types of cells and cellular processes are profound. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For instance, the compound can modulate the activity of transcription factors, leading to changes in gene expression profiles . Furthermore, it affects cellular metabolism by altering the flux of metabolic pathways, thereby impacting the overall metabolic state of the cell .
Molecular Mechanism
At the molecular level, 2,5-Thiophenedicarboxylic acid dimethyl ester exerts its effects through various mechanisms. It can bind to specific biomolecules, such as enzymes and receptors, through non-covalent interactions like hydrogen bonding and van der Waals forces . This binding can result in enzyme inhibition or activation, depending on the nature of the interaction. Additionally, the compound can influence gene expression by interacting with transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2,5-Thiophenedicarboxylic acid dimethyl ester change over time. The compound is relatively stable under standard conditions, but it can undergo degradation when exposed to extreme pH or temperature . Long-term studies have shown that the compound can have lasting effects on cellular function, including sustained changes in gene expression and metabolic activity .
Dosage Effects in Animal Models
The effects of 2,5-Thiophenedicarboxylic acid dimethyl ester vary with different dosages in animal models. At low doses, the compound has been observed to have minimal adverse effects, while higher doses can lead to toxicity and adverse reactions . Threshold effects have been noted, where a certain dosage level results in a significant change in the compound’s impact on the organism .
Metabolic Pathways
2,5-Thiophenedicarboxylic acid dimethyl ester is involved in several metabolic pathways. It is metabolized by esterases to produce 2,5-thiophenedicarboxylic acid and methanol . This compound can also affect metabolic flux by interacting with key enzymes in metabolic pathways, leading to changes in metabolite levels and overall metabolic activity .
Transport and Distribution
Within cells and tissues, 2,5-Thiophenedicarboxylic acid dimethyl ester is transported and distributed through various mechanisms. It can interact with transporters and binding proteins, facilitating its movement across cellular membranes . The compound’s localization and accumulation within specific tissues can influence its biological activity and effects .
Subcellular Localization
The subcellular localization of 2,5-Thiophenedicarboxylic acid dimethyl ester is crucial for its activity and function. The compound can be directed to specific compartments or organelles through targeting signals and post-translational modifications . This localization can affect the compound’s interactions with biomolecules and its overall biological effects .
属性
IUPAC Name |
dimethyl thiophene-2,5-dicarboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8O4S/c1-11-7(9)5-3-4-6(13-5)8(10)12-2/h3-4H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CYUGNCLRGFKPAE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(S1)C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601227144 | |
| Record name | 2,5-Thiophenedicarboxylic acid, 2,5-dimethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601227144 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
200.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
4282-34-2 | |
| Record name | 2,5-Thiophenedicarboxylic acid, 2,5-dimethyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=4282-34-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2,5-Thiophenedicarboxylic acid, 2,5-dimethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601227144 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Dimethyl thiophene-2,5-dicarboxylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is a key application of dimethyl thiophene-2,5-dicarboxylate in material science?
A1: Dimethyl thiophene-2,5-dicarboxylate serves as a crucial precursor in synthesizing thiophene-containing molecules. For instance, it can react with hydrazine to yield thiophene-2,5-dicarbohydrazide [], which can be further modified to create amphiphilic molecules like thiophene gemini surfactants []. These surfactants find applications in various fields due to their unique properties arising from the combination of hydrophilic and hydrophobic components.
Q2: What are the efficient synthetic routes for producing dimethyl thiophene-2,5-dicarboxylate?
A2: Two main synthetic routes are reported in the provided research:
- Direct synthesis from thiophene: This method involves refluxing thiophene with carbon tetrachloride and methanol in the presence of ferrous acetate as a catalyst []. This approach provides high yields (91.5%) of dimethyl thiophene-2,5-dicarboxylate [].
- Esterification of thiophene-2,5-dicarboxylic acid: This method involves reacting thiophene-2,5-dicarboxylic acid with methanol in the presence of chlorate sulfoxide as a catalyst []. While the provided abstract doesn't mention the yield, this method is commonly employed for ester synthesis.
Q3: Can dimethyl thiophene-2,5-dicarboxylate be converted to other useful compounds?
A3: Yes, dimethyl thiophene-2,5-dicarboxylate can be converted to thiophene-2,5-dicarboxylic acid through base hydrolysis followed by acidification []. This reaction utilizes sodium hydroxide and achieves yields exceeding 90% []. Thiophene-2,5-dicarboxylic acid is a valuable building block for various polymers and materials.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![N-[2-(diethylamino)ethyl]-N-(2,6-dimethyl-4-pyrimidinyl)amine](/img/structure/B362602.png)
![1-{4-[(Diethylamino)sulfonyl]phenyl}pyrrolidin-2-one](/img/structure/B362608.png)
![N-[2-(4-methoxyphenyl)ethyl]-2-morpholin-4-ylacetamide](/img/structure/B362616.png)
![Methyl 4-[3-(1-oxa-4-azaspiro[4.5]dec-4-ylcarbonyl)-5-isoxazolyl]phenyl ether](/img/structure/B362630.png)

![4-({4-Methoxy-3-[methyl(methylsulfonyl)amino]phenyl}sulfonyl)morpholine](/img/structure/B362653.png)
![N-{2-[1-(2-phenoxyethyl)-1H-benzimidazol-2-yl]ethyl}cyclohexanecarboxamide](/img/structure/B362654.png)
![2,7-dimethyl-5,10-diphenyltetrahydropyrrolo[3,4-c]pyrrolo[3',4':4,5]pyrazolo[1,2-a]pyrazole-1,3,6,8(2H,3aH,5H,7H)-tetrone](/img/structure/B362658.png)
![isoindolo[2,1-a]quinazolin-5(11H)-one](/img/structure/B362662.png)
![N-[4-(acetylamino)-3-nitrophenyl]-2,2,2-trichloroacetamide](/img/structure/B362670.png)
![2-[(1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)sulfanyl]acetamide](/img/structure/B362674.png)

![2-Benzoyl-3h-benzo[f]chromen-3-one](/img/structure/B362678.png)